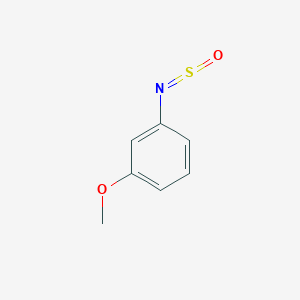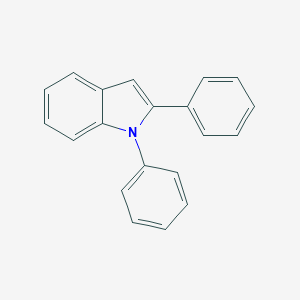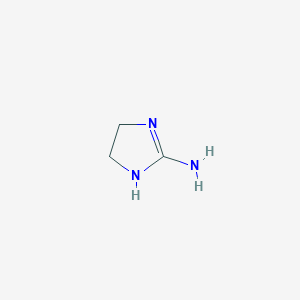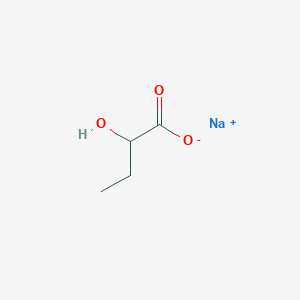![molecular formula C11H11N3S B100149 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 69789-34-0](/img/structure/B100149.png)
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, which is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used to create animal models of Parkinson's disease. The administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs.
Wirkmechanismus
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
Biochemische Und Physiologische Effekte
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The biochemical and physiological effects of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have several advantages for laboratory experiments. They are relatively easy to create and replicate, and they closely mimic the pathogenesis of human Parkinson's disease. However, there are also several limitations to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, including the fact that they do not fully replicate the human disease, and there is a lack of consensus on the optimal dosing and administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol.
Zukünftige Richtungen
There are several future directions for 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One area of research is the development of new therapies that can prevent or reverse 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease early in its course. Additionally, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models can be used to study the role of environmental toxins in the pathogenesis of Parkinson's disease and to test potential neuroprotective agents.
Conclusion:
In conclusion, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent neurotoxin that has been extensively studied for its scientific research applications. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs. While there are several advantages to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, there are also several limitations, and future research is needed to develop new therapies and identify biomarkers for early diagnosis.
Synthesemethoden
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 3-methylpyridine with thioacetamide in the presence of hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol hydrochloride. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
CAS-Nummer |
69789-34-0 |
|---|---|
Produktname |
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
Molekularformel |
C11H11N3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
3-[(3-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-2-6-12-10(8)14-9-5-3-7-13-11(9)15/h2-7H,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
ACYJBISTTHXMLL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
Kanonische SMILES |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















